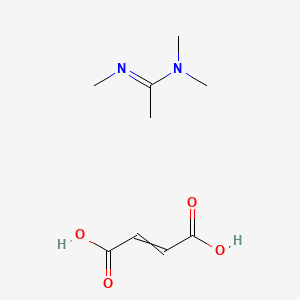
But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) is a chemical compound that is part of the broader class of butenedioic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically involves the reaction of but-2-enedioic acid with N,N,N’-trimethylethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ethyl acetate, with the mixture being stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including filtration, crystallization, and drying, to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- But-2-enedioic acid–2-methyl-1H-imidazole (1/1)
- But-2-enedioic acid–morpholine (1/1)
- But-2-enedioic acid–2-[(1-octyl-1H-indol-3-yl)sulfanyl]ethan-1-amine (1/1)
Uniqueness
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) stands out due to its unique structural features and reactivity. Unlike its similar counterparts, this compound exhibits distinct chemical behavior and properties, making it particularly valuable for specific research and industrial applications .
Properties
CAS No. |
188635-59-8 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N,N'-trimethylethanimidamide |
InChI |
InChI=1S/C5H12N2.C4H4O4/c1-5(6-2)7(3)4;5-3(6)1-2-4(7)8/h1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
JWBDFGNCIOBQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















